molecular formula C13H10F2N2O2S2 B5811438 N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide

N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide

Cat. No. B5811438
M. Wt: 328.4 g/mol
InChI Key: MNIARRNOUGEJLD-UHFFFAOYSA-N
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Description

N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide, also known as DNTC, is a synthetic compound that has gained significant attention in the scientific community due to its potential as an anticancer agent. This compound belongs to the class of thiosemicarbazones, which are known for their ability to inhibit ribonucleotide reductase, an enzyme that plays a critical role in DNA synthesis.

Mechanism of Action

The mechanism of action of N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide involves the inhibition of ribonucleotide reductase, an enzyme that is essential for DNA synthesis. Ribonucleotide reductase converts ribonucleotides to deoxyribonucleotides, which are the building blocks of DNA. By inhibiting ribonucleotide reductase, N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide prevents the synthesis of DNA, leading to cell death.
Biochemical and Physiological Effects:
N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been shown to induce cell cycle arrest and apoptosis in cancer cells, leading to their death. Furthermore, N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for the growth and spread of tumors. N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide is its potent cytotoxicity against a variety of cancer cell lines. Furthermore, the synthesis method for N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide is relatively simple and efficient, making it a promising candidate for further research. However, one limitation of N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide is its potential toxicity, which may limit its use in clinical settings.

Future Directions

Future research on N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide should focus on elucidating its mechanism of action in more detail, as well as identifying potential biomarkers that may predict its efficacy in cancer treatment. Furthermore, additional studies are needed to determine the optimal dosage and administration schedule for N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide, as well as its potential toxicity in vivo. Finally, future research should explore the potential of N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide in combination with other anticancer agents, as well as its potential for the treatment of other diseases.

Synthesis Methods

The synthesis of N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide involves the reaction between 2-difluoromethoxyaniline and thiosemicarbazide in the presence of carbon disulfide. The resulting product is then treated with 2-bromo-thiophene-3-carboxylic acid chloride to obtain N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide. The synthesis method is relatively simple and efficient, making N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide a promising candidate for further research.

Scientific Research Applications

N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been extensively studied for its potential as an anticancer agent. In vitro studies have shown that N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide exhibits potent cytotoxicity against a variety of cancer cell lines, including breast, lung, and colon cancer. Furthermore, N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide has been shown to induce apoptosis, or programmed cell death, in cancer cells through the inhibition of ribonucleotide reductase.

properties

IUPAC Name

N-[[2-(difluoromethoxy)phenyl]carbamothioyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2N2O2S2/c14-12(15)19-9-5-2-1-4-8(9)16-13(20)17-11(18)10-6-3-7-21-10/h1-7,12H,(H2,16,17,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIARRNOUGEJLD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)NC(=S)NC(=O)C2=CC=CS2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{[2-(difluoromethoxy)phenyl]carbamothioyl}thiophene-2-carboxamide

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